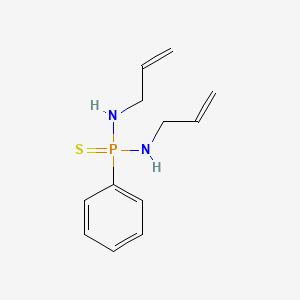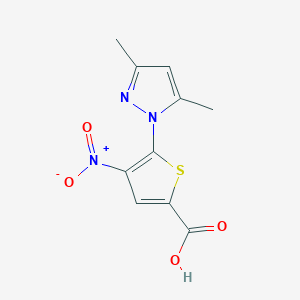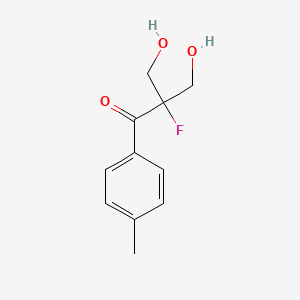
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with a hydroxymethyl group and an o-tolyloxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- typically involves multi-step organic reactions. One common method is the reaction of 1,3-propanediol with formaldehyde and o-tolyl alcohol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of polymers, resins, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The o-tolyloxymethyl group can participate in aromatic interactions, further affecting the compound’s behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol, 2-(hydroxymethyl)-: A simpler derivative with only a hydroxymethyl group.
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-: Contains a methyl group instead of the o-tolyloxymethyl group.
Uniqueness
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is unique due to the presence of the o-tolyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
64049-37-2 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-[(2-methylphenoxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C12H18O4/c1-10-4-2-3-5-11(10)16-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3 |
Clave InChI |
DIHMPACCSOVKNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)



![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)


![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)




